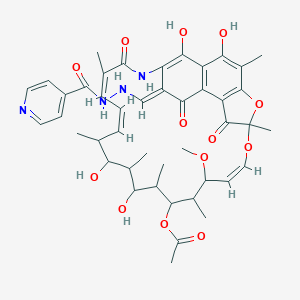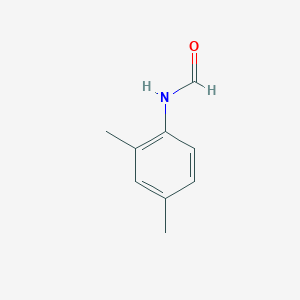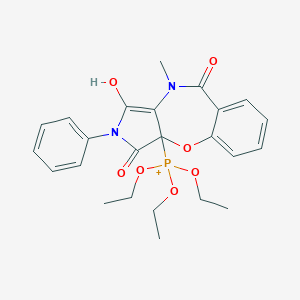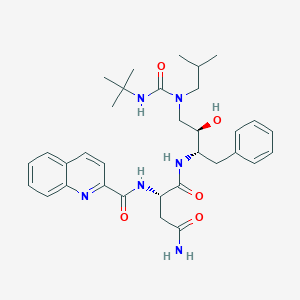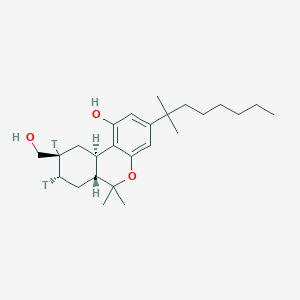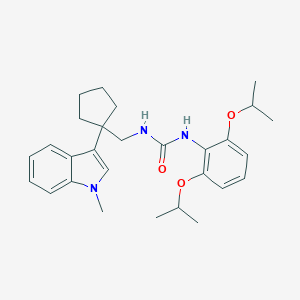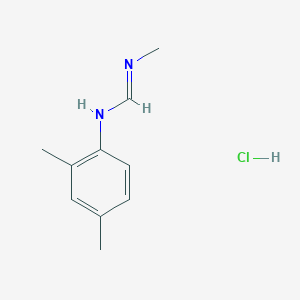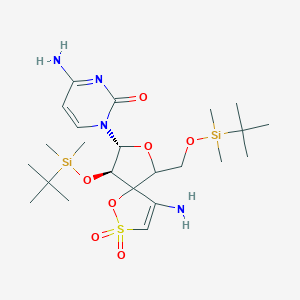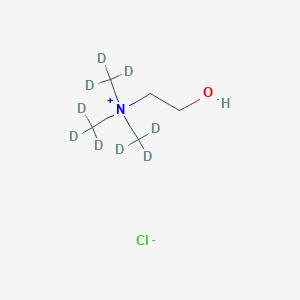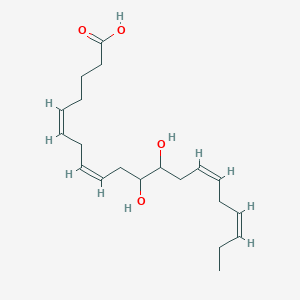![molecular formula C9H11NO2 B130739 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone CAS No. 151719-76-5](/img/structure/B130739.png)
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone, also known as hydroxyephedrine or 4-HO-phenylacetone, is a chemical compound that belongs to the family of phenylpropanoids. It is a precursor to various drugs, including amphetamines, and has been used as a starting material for the synthesis of pharmaceuticals.
Wirkmechanismus
The mechanism of action of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone is not fully understood. However, it is believed to act as a precursor to amphetamines, which stimulate the central nervous system and increase the release of neurotransmitters such as dopamine and norepinephrine. These neurotransmitters are involved in regulating mood, attention, and motivation.
Biochemische Und Physiologische Effekte
The biochemical and physiological effects of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone are similar to those of amphetamines. The compound has been shown to increase wakefulness, alertness, and cognitive performance in animal studies. It has also been shown to increase heart rate, blood pressure, and body temperature, which can lead to adverse effects such as insomnia, anxiety, and cardiovascular problems.
Vorteile Und Einschränkungen Für Laborexperimente
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone has several advantages for use in lab experiments. It is relatively easy to synthesize and is a precursor to a wide range of psychoactive substances. However, the compound is highly regulated due to its potential for abuse and is not readily available for research purposes. Additionally, the compound has limited solubility in water and may require the use of organic solvents for experimentation.
Zukünftige Richtungen
There are several future directions for research on 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone. One area of interest is the development of new synthetic methods for the compound, which may improve yield and reduce the use of hazardous reagents. Another area of interest is the investigation of the compound's potential as a treatment for neurological disorders such as ADHD and depression. Finally, research may focus on the development of new psychoactive substances derived from 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone, which may have improved therapeutic profiles and reduced potential for abuse.
Conclusion:
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone is a chemical compound that has been used in scientific research as a precursor to amphetamines and other psychoactive substances. The compound has potential as a treatment for neurological disorders but also has limitations due to its potential for abuse and regulatory restrictions. Future research may focus on the development of new synthetic methods, investigation of therapeutic potential, and development of new psychoactive substances.
Synthesemethoden
The synthesis of 1-[4-Hydroxy-3-(methylamino)phenyl]ethanone involves the reaction of 4-hydroxyphenylacetone with methylamine. The reaction is typically carried out in a solvent such as ethanol or methanol, and a catalyst such as hydrochloric acid or sulfuric acid is used to promote the reaction. The yield of the product can be improved by using excess methylamine or by using a more potent catalyst.
Wissenschaftliche Forschungsanwendungen
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone has been used in scientific research as a precursor to amphetamines and other psychoactive substances. It has also been used as a starting material for the synthesis of pharmaceuticals such as ephedrine and pseudoephedrine. The compound has been studied for its potential as a treatment for attention deficit hyperactivity disorder (ADHD) and other neurological disorders.
Eigenschaften
CAS-Nummer |
151719-76-5 |
|---|---|
Produktname |
1-[4-Hydroxy-3-(methylamino)phenyl]ethanone |
Molekularformel |
C9H11NO2 |
Molekulargewicht |
165.19 g/mol |
IUPAC-Name |
1-[4-hydroxy-3-(methylamino)phenyl]ethanone |
InChI |
InChI=1S/C9H11NO2/c1-6(11)7-3-4-9(12)8(5-7)10-2/h3-5,10,12H,1-2H3 |
InChI-Schlüssel |
ISOIKKDOUXGCSD-UHFFFAOYSA-N |
SMILES |
CC(=O)C1=CC(=C(C=C1)O)NC |
Kanonische SMILES |
CC(=O)C1=CC(=C(C=C1)O)NC |
Synonyme |
Ethanone, 1-[4-hydroxy-3-(methylamino)phenyl]- (9CI) |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![2-[[6-Bromo-3-(4-ethoxycarbonylphenyl)-4-oxoquinazolin-2-yl]methylsulfanyl]propanoic acid](/img/structure/B130665.png)

